DIMETHYL 1-[2-(1-ADAMANTYL)ETHYL]-4-(6-BROMO-1,3-BENZODIOXOL-5-YL)-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE
Overview
Description
Dimethyl 1-[2-(1-adamantyl)ethyl]-4-(6-bromo-1,3-benzodioxol-5-yl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that features a unique combination of adamantyl, benzodioxol, and dihydropyridine moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 1-[2-(1-ADAMANTYL)ETHYL]-4-(6-BROMO-1,3-BENZODIOXOL-5-YL)-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE typically involves multi-step organic reactions. One common approach is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic conditions. The adamantyl and benzodioxol groups are introduced through specific substitution reactions on the dihydropyridine core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1-[2-(1-adamantyl)ethyl]-4-(6-bromo-1,3-benzodioxol-5-yl)-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The compound can be reduced to modify the functional groups or the core structure.
Substitution: The bromine atom on the benzodioxol ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine derivatives, while substitution reactions can introduce various functional groups onto the benzodioxol ring.
Scientific Research Applications
Dimethyl 1-[2-(1-adamantyl)ethyl]-4-(6-bromo-1,3-benzodioxol-5-yl)-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of DIMETHYL 1-[2-(1-ADAMANTYL)ETHYL]-4-(6-BROMO-1,3-BENZODIOXOL-5-YL)-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE involves its interaction with specific molecular targets and pathways. The adamantyl group is known for its ability to enhance the stability and bioavailability of the compound. The benzodioxol ring can interact with various enzymes and receptors, modulating their activity. The dihydropyridine core is crucial for the compound’s biological activity, potentially acting on calcium channels and other cellular targets.
Comparison with Similar Compounds
Similar Compounds
1,3-Dehydroadamantane: A compound with a similar adamantyl structure but different functional groups.
1-(2-Hydroxy-2-adamantyl)naphthalene: Another adamantyl derivative with distinct chemical properties.
4-(2-Adamantylidene)naphthalene-1(4H)-one: Features an adamantyl group and a naphthalene core.
Uniqueness
Dimethyl 1-[2-(1-adamantyl)ethyl]-4-(6-bromo-1,3-benzodioxol-5-yl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its combination of adamantyl, benzodioxol, and dihydropyridine moieties. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
dimethyl 1-[2-(1-adamantyl)ethyl]-4-(6-bromo-1,3-benzodioxol-5-yl)-4H-pyridine-3,5-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32BrNO6/c1-33-26(31)20-13-30(4-3-28-10-16-5-17(11-28)7-18(6-16)12-28)14-21(27(32)34-2)25(20)19-8-23-24(9-22(19)29)36-15-35-23/h8-9,13-14,16-18,25H,3-7,10-12,15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPCIJGHLRPEIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C=C(C1C2=CC3=C(C=C2Br)OCO3)C(=O)OC)CCC45CC6CC(C4)CC(C6)C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32BrNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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